molecular formula C43H79NO9 B1668403 Cerebroside C

Cerebroside C

Cat. No.: B1668403
M. Wt: 754.1 g/mol
InChI Key: QSPMXWIFLDIBGD-DDSPGNMTSA-N
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Description

Cerebroside C is a type of glycosphingolipid, a class of lipids that play crucial roles in cellular processes. It consists of a ceramide backbone linked to a single sugar residue, typically galactose. This compound is predominantly found in the nervous system, particularly in the myelin sheath of neurons, where it contributes to the stability and function of cell membranes .

Mechanism of Action

Target of Action

Cerebroside C, a type of glycosphingolipid, primarily targets cell membranes, particularly in the nervous system . It plays a crucial role in maintaining cell structure and signal transduction processes . In wheat roots, it has been observed to increase tolerance to chilling injury .

Mode of Action

This compound interacts with its targets by altering the lipid composition of cell membranes . It significantly reduces lipid peroxidation, as expressed by malondialdehyde (MDA) content and relative membrane permeability (RMP) . It also inhibits the activities of lipoxygenase (LOX), phospholipid C (PLC), and phospholipid D (PLD) .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances the unsaturation degree of fatty acids, as evidenced by the increased contents of linoleic acid, linolenic acid, palmitic acid, and stearic acid . It also increases the capacities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which are key enzymes in the antioxidant defense system .

Pharmacokinetics

Its impact on bioavailability can be inferred from its effects on cell membranes and lipid composition .

Result of Action

The action of this compound results in increased chilling tolerance in wheat seedlings . This is evidenced by improved seed germination rate, potential, index, and shorter germination time . Root growth is also significantly improved in terms of length, fresh weight, and dry mass .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its ability to increase chilling tolerance is particularly significant in cold environments . .

Biochemical Analysis

Biochemical Properties

Cerebroside C is characterized by a sphingoid base linked to a fatty acid and a single sugar residue . The sphingoid base forms the backbone of cerebrosides and is typically sphingosine, a long-chain amino alcohol . The fatty acid is esterified to the sphingoid base and plays a crucial role in the hydrophobic characteristics of cerebrosides . The sugar residue is a key component that defines the type of cerebroside and its biological function .

Cellular Effects

This compound has been found to increase tolerance to chilling injury and alter lipid composition in wheat roots . It suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to increase chilling tolerance in seed germination and root growth of wheat seedlings over time . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found to inhibit monocyte/macrophage infiltration into synoviocytes, attenuating synovial inflammation and preventing cartilage damage .

Metabolic Pathways

Cerebrosides are intermediates in the biosynthetic pathway of gangliosides, a subclass of glycosphingolipids containing sialic acid residues . Gangliosides play critical roles in cell signaling, cell-cell interactions, and neuronal function .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the lipid bilayer of cell membranes . The combination of the sphingoid base and the fatty acid forms a hydrophobic tail that integrates into the lipid bilayer of cell membranes .

Subcellular Localization

This compound has a peculiar subcellular distribution . Emerging technologies for subcellular localization and distribution of glycosphingolipids by secondary ion mass spectrometry and imaging matrix-assisted laser desorption ionization time-of-flight have been described .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerebrosides, including Cerebroside C, are synthesized from ceramide and a sugar nucleotide, such as uridine diphosphate-galactose. The glycosyltransferase enzyme facilitates the transfer of the sugar moiety to the ceramide backbone, forming this compound . The reaction typically occurs in the Golgi apparatus of cells.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from biological tissues, particularly neural tissues. The process includes homogenization of the tissue, followed by solvent extraction using chloroform-methanol mixtures. The extracted cerebrosides are then purified using chromatographic techniques such as thin-layer chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Cerebroside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Ceramide and galactose.

    Oxidation: Oxidized cerebrosides with altered biological activity.

    Glycosylation: Various glycosphingolipids with different sugar residues.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific structure and function in the nervous system. Its role in myelin sheath formation and maintenance distinguishes it from other glycosphingolipids. Additionally, its ability to modulate lipid composition and reduce lipid peroxidation under stress conditions highlights its importance in cellular protection .

Properties

IUPAC Name

(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPMXWIFLDIBGD-DDSPGNMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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